molecular formula C8H12O3 B2662314 Methyl 3-(3-oxocyclobutyl)propanoate CAS No. 1019842-24-0

Methyl 3-(3-oxocyclobutyl)propanoate

Cat. No.: B2662314
CAS No.: 1019842-24-0
M. Wt: 156.181
InChI Key: RJKVUZPDPUYBCD-UHFFFAOYSA-N
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Description

“Methyl 3-(3-oxocyclobutyl)propanoate” is a chemical compound with the molecular formula C8H12O3 . It has a molecular weight of 156.18 . The CAS number for this compound is 1019842-24-0 .


Physical and Chemical Properties Analysis

“this compound” has a predicted boiling point of 224.6±13.0 °C and a predicted density of 1.103±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Flavoring Applications

  • Synthesis for Tobacco Flavoring : Methyl 3-(2-oxo-cyclohexyl)propionate, a closely related compound, is synthesized through the Michael addition of cyclohexanone to methyl acrylate. This compound is a key intermediate in the synthesis of octahydro-2H-1-benzopyran-2-one, used as a tobacco additive (Zhao Yu, 2010).

Medical and Biological Research

  • Analysis of Antimalarial Drug Metabolites : Research includes developing methods for quantifying the major active metabolite of an antimalarial drug in blood, using gas chromatography/mass spectrometry. This process involves pyrolyzing the metabolite to a cyclohexanone pyrolysis product for quantitation (A. Theoharides et al., 1988).

  • Histamine H3 Receptor Antagonists : A novel histamine H3 receptor antagonist with high affinity for human and rat H3 receptors has been studied, showing potential for therapeutic use in dementia and Alzheimer's disease (A. Medhurst et al., 2007).

Chemical Synthesis and Industrial Applications

  • Synthesis of Spiro- and Dispirotetrahydropyrane-Diones : This research involves the reaction of methyl 3-(1-bromocyclobutyl)-2,2-dimethyl-3-oxopropanoates with zinc and aromatic aldehydes, highlighting the versatility of methyl 3-based compounds in organic synthesis (N. F. Kirillov & V. S. Melekhin, 2009).

  • Development of Cancer Therapy Drugs : The synthesis and evaluation of a novel nanosize drug candidate for cancer therapy, including its controlled release formulation and cytotoxic effects against cancer cell lines, showcases the application in drug design and development (Yasemin Budama-Kilinc et al., 2020).

  • Vinylogous Anomeric Effect in Organic Chemistry : Research into the conformational behavior of trans-3-alkyl-2-chlorocyclohexanones and their derivatives highlights the importance of methyl 3-based structures in studying fundamental organic chemistry (S. Denmark et al., 1990).

  • Thermochemistry and Kinetics of Esters : Studies on ethyl propanoate and methyl butanoate provide insights into the initiation reactions and intermediate products from unimolecular decomposition, which is crucial for understanding fuel combustion and pyrolysis processes (A. El‐Nahas et al., 2007).

Environmental and Agricultural Research

  • Physiological Effects of Herbicides : Research into the effects of methyl 2-[4(2,4-dichlorophenoxy)phenoxy] propanoate on various plants provides insights into herbicide action mechanisms and plant physiology (M. Shimabukuro et al., 1978).

  • Synthesis of Biofuels : The use of Baeyer-Villiger monooxygenases to produce methyl propanoate, a precursor for polymethyl methacrylates, demonstrates the application in renewable energy and green chemistry (Hugo L van Beek et al., 2014).

Safety and Hazards

The safety symbols for “Methyl 3-(3-oxocyclobutyl)propanoate” include the GHS07 symbol, and the hazard statements include H302, H315, H319, H332, and H335 . The precautionary statements include P261, P280, and P305+P351+P338 . Please refer to the material safety data sheet (MSDS) for more detailed safety information.

Properties

IUPAC Name

methyl 3-(3-oxocyclobutyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-8(10)3-2-6-4-7(9)5-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKVUZPDPUYBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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